molecular formula C7H8FNO B1376226 1-(6-Fluoropyridin-3-yl)ethanol CAS No. 1034467-37-2

1-(6-Fluoropyridin-3-yl)ethanol

Cat. No. B1376226
M. Wt: 141.14 g/mol
InChI Key: BAXMCVFPJFOSCM-UHFFFAOYSA-N
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Description

1-(6-Fluoropyridin-3-yl)ethanol, also known as 6-fluoropyridin-3-ol, is an organic compound with the molecular formula C7H8FNO and a molecular weight of 141.15 . It is a liquid in its physical form .


Molecular Structure Analysis

The InChI code for 1-(6-Fluoropyridin-3-yl)ethanol is 1S/C7H8FNO/c1-5(10)6-2-3-7(8)9-4-6/h2-5,10H,1H3 .


Physical And Chemical Properties Analysis

1-(6-Fluoropyridin-3-yl)ethanol is a liquid . Its exact density, boiling point, and melting point are not available in the search results .

Scientific Research Applications

Selective Chemosensor Applications

  • Europium(III) Selective Chemosensor : A novel compound related to 1-(6-Fluoropyridin-3-yl)ethanol demonstrated efficient selective sensing of Europium(III) ions, indicating its potential in environmental and medicinal applications for detecting Europium(III) (Chen Qiu, 2012).

Antimicrobial Activity

  • Antimicrobial Properties : Derivatives of 1-(6-Fluoropyridin-3-yl)ethanol have been synthesized and shown to possess moderate to excellent antimicrobial activities against both bacterial and fungal strains. This highlights its potential in the development of new antimicrobial agents (M. Mannam et al., 2020).

Synthesis and Structural Analysis

  • Synthesis of Pyrazolines and Pyrazoles : Research involving 1-(6-Fluoropyridin-3-yl)ethanol derivatives led to the synthesis of pyrazolines, which were then oxidized to form pyrazoles. These compounds were structurally characterized, adding to the understanding of such chemical transformations (R. Aggarwal et al., 2007).

Photoluminescence and Magnetic Studies

  • Lanthanide(III) Ions Sensitization : In a study of dinuclear complexes involving derivatives of 1-(6-Fluoropyridin-3-yl)ethanol, sensitization of 4f–4f transitions in lanthanide(III) ions was observed. This provides insights into potential applications in fields like luminescent materials and magnetic studies (B. Casanovas et al., 2019).

Crystal Structure Analysis

  • X-Ray Crystal Structures : Detailed crystal structure analysis of compounds related to 1-(6-Fluoropyridin-3-yl)ethanol provides valuable information about molecular interactions and configurations, aiding in the understanding of chemical properties and potential applications (M. Percino et al., 2008).

Water Oxidation Catalysis

  • Catalysis in Water Oxidation : Research indicates that complexes involving 1-(6-Fluoropyridin-3-yl)ethanol analogs can be applied in catalyzing water oxidation, a critical reaction in energy conversion and storage processes (R. Zong & R. Thummel, 2005).

Biotransformation Applications

  • Enantiomerically Pure Compound Synthesis : A biotransformation-mediated synthesis involving a compound similar to 1-(6-Fluoropyridin-3-yl)ethanol resulted in the production of enantiomerically pure intermediates, important for pharmaceutical applications (C. Martínez et al., 2010).

Fluorescence Studies

  • Dual Emission in Complexes : The study of a ruthenium(II) polypyridyl mixed ligand complex related to 1-(6-Fluoropyridin-3-yl)ethanol revealed dual emission properties, suggesting applications in the development of advanced luminescent materials (T. Keyes, 1998).

Solvent Interaction Studies

  • Solvent-Dependent Binding : A study investigating solvent effects on the binding modes of a rhodamine-azacrown based fluorescent probe, which can be related to 1-(6-Fluoropyridin-3-yl)ethanol, highlights the significance of solvent interactions in determining molecular binding and fluorescence (Xinxiu Fang et al., 2014).

properties

IUPAC Name

1-(6-fluoropyridin-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-5(10)6-2-3-7(8)9-4-6/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXMCVFPJFOSCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Fluoropyridin-3-yl)ethanol

CAS RN

1034467-37-2
Record name 1-(6-fluoropyridin-3-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Add methyl magnesium bromide (3 M in ether, 12 mL, 36 mmol) at 0° C. under nitrogen to a solution of 6-fluoro-pyridine-3-carbaldehyde (3 g, 24 mmol) in THF (20 mL). Continue to stir the mixture for overnight at room temperature. Hydrolyze the mixture with 1 N HCl and follow the basification with diluted ammonium hydroxide to ˜pH 9. Abstract the product with chloroform/isopropyl alcohol (3/1). Dry over sodium sulfate. Concentrate the solution in vacuo to yellow oil. Purify by column chromatography (10% methanol in dichloromethane) to give the product as a colorless oil (2.3 g, 68%). MS (ES) m/z 142 [M+1]+.
Quantity
12 mL
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3 g
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20 mL
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chloroform isopropyl alcohol
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Yield
68%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a stirred mixture of 6-fluoronicotinaldehyde (Frontier Science, 3.14 g, 25.1 mmol) in THF (40 mL) in 250 mL round-bottomed flask, methylmagnesium bromide (Aldrich, 3 M in diethyl ether, 9.21 mL, 27.6 mmol) was added dropwise at about 5 to 10° C. The mixture was stirred at about 5° C. for 30 min. A mixture of water (30 mL) and saturated aqueous ammonium chloride (30 mL) was added slowly and EtOAc (20 mL) was added. The layers were separated. The aqueous phase was extracted with EtOAc (2×60 mL). The combined organic phases were dried over sodium sulfate, filtered and concentrated in vacuo. The crude product was purified by silica gel column chromatography (100 g, eluent: EtOAc in hexanes 20% to 70%) to afford (2.30 g, 65% yield) as a clear oil. 1H NMR (400 MHz, CDCl3) δ ppm 8.19 (d, J=1.76 Hz, 1H) 7.85 (td, J=8.07, 2.45 Hz, 1H) 6.92 (dd, J=8.41, 2.93 Hz, 1H) 4.94-5.02 (m, 1H) 2.00 (d, J=3.72 Hz, 1H) 1.53 (d, J=6.46 Hz, 3H). m/z (ESI, positive ion): 142.1 (M+H)+.
Quantity
3.14 g
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reactant
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40 mL
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9.21 mL
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30 mL
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30 mL
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20 mL
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Synthesis routes and methods IV

Procedure details

A solution of 6-fluoronicotinaldehyde (1.12 g, 8.95 mmol, Frontier Scientific, Cat#: F1911, Batch#: RP09-2154) in THF (11.0 mL) was treated dropwise with methylmagnesium bromide (1.4 M solution in PhMe/THF (75:25), 7.03 mL, 9.85 mmol, Aldrich) and allowed to stir at RT for 20 min. The reaction mixture was quenched by the addition of a saturated solution of NH4Cl (aq.) and allowed to stir for 10 min. The reaction mixture was extracted with EtOAc (2×60 mL), dried over MgSO4, filtered and concentrated. Purification on the ISCO (12 g column, 25-70% EtOAc in hexanes) gave the title compound (1.05 g, 83% yield) as a pale yellow viscous oil. 1H NMR (400 MHz, CDCl3) δ 8.20 (d, J=2.0Hz, 1H); 7.85 (td, J=8.1, 2.5 Hz, 1H); 6.93 (dd, J=8.4, 2.9 Hz, 1H); 4.98 (qd, J=6.5, 3.9 Hz, 1H); 1.53 (d, J=6.5 Hz, 3H). m/z (ESI, +ve) 142.1 (M+H)+.
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1.12 g
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7.03 mL
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11 mL
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Yield
83%

Synthesis routes and methods V

Procedure details

A clear solution (prepared by filtration of a slightly cloudy suspension) of 6-fluoronicotinaldehyde (Frontier Scientific, Logan, Utah; 9.88 g, 79 mmol) in THF (100 mL) was added dropwise via addition funnel to a solution of methylmagnesium bromide (3.0 M in diethyl ether; 31.6 mL, 95 mmol) in THF (280 mL) at −6° C. (Addition was completed over about 20 min; reaction temperature kept below −5° C. during addition.) MeOH (10 mL) was then added (dropwise), followed by saturated aqueous NH4Cl (300 mL) and sufficient water to dissolve the precipitate. EtOAc (200 mL) was then added, and the organic layer was separated. The aqueous layer was extracted with DCM (2×150 mL), and all organic extracts were combined, dried over sodium sulfate, filtered, and concentrated in vacuo to provide 1-(6-fluoropyridin-3-yl)ethanol (10.55 g, 95% yield) as a light-yellow oil. 1H NMR (400 MHz, CDCl3) δ 8.18 (d, J=2.0 Hz, 1H) 7.85 (td, J=8.1, 2.5 Hz, 1H) 6.92 (dd, J=8.5, 2.8 Hz, 1H) 4.98 (q, J=6.5 Hz, 1H) 2.21 (br. s., 1H) 1.53 (d, J=6.5 Hz, 3H).
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9.88 g
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100 mL
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31.6 mL
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10 mL
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280 mL
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300 mL
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200 mL
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Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
1
Citations
MH Norman, KL Andrews, YY Bo… - Journal of medicinal …, 2012 - ACS Publications
The phosphoinositide 3-kinase family catalyzes the phosphorylation of phosphatidylinositol-4,5-diphosphate to phosphatidylinositol-3,4,5-triphosphate, a secondary messenger which …
Number of citations: 44 pubs.acs.org

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